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Abstract

Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDES), is widely used in the
treatment of erectile dysfunction and pulmonary arterial hypertension. The solid-state
properties of an active pharmaceutical ingredient (API), such as its crystalline form, can
significantly impact its bioavailability, stability, and manufacturability. Polymorphism, the ability
of a compound to exist in two or more crystalline forms, is a critical consideration in drug
development. This technical guide provides an in-depth overview of the analytical techniques
used for the crystal structure analysis of sildenafil polymorphs. While the focus is on the
general methodology applicable to various sildenafil salts, it is important to note the limited
publicly available data specifically for sildenafil mesylate polymorphs. This guide will utilize
data from other well-characterized sildenafil salts, such as the citrate and various other forms,
to illustrate the principles and experimental protocols for polymorphic screening and
characterization.

Introduction to Polymorphism in Sildenafil

Sildenafil can exist in various solid forms, including anhydrous polymorphs, solvates, and salts,
each with distinct physicochemical properties.[1] The most common commercially available
form is sildenafil citrate. However, other salt forms, including the mesylate, are of interest in
pharmaceutical development for potentially improved properties. The identification and
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characterization of all possible polymorphic forms of a sildenafil salt are crucial for selecting the
optimal form for development and ensuring consistent product quality.[1]

The solid-state landscape of sildenafil is extensive, with numerous crystalline forms reported for
the free base and its various salts.[1] These different forms arise from variations in the
arrangement of molecules in the crystal lattice. Such variations can influence thermodynamic
properties like melting point and solubility, as well as kinetic properties like dissolution rate.

Analytical Techniques for Polymorph
Characterization

A multi-technique approach is essential for the comprehensive characterization of sildenafil
polymorphs. The primary techniques employed include X-ray powder diffraction (XRPD),
differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and vibrational
spectroscopy (FTIR and Raman).

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful, non-destructive technique for the identification and characterization of
crystalline materials.[2] Each crystalline polymorph produces a unique diffraction pattern, often
referred to as a "fingerprint,” which is dependent on the crystal lattice structure.[3]

The following table summarizes the characteristic 20 peaks for various sildenafil salt
polymorphs, which can serve as a reference for the analysis of new salt forms like the
mesylate. It is important to note that a shift of more than 0.2° in the 26 angle may indicate a
different crystal structure.[3]
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Characteristic 20 Peaks

Sildenafil Salt Polymorph
(x0.2°)
Esylate[4] Form | 8.2, 13.6, 16.2, 24.9
Form I 4.6,10.5,11.4,18.4
Form 1lI 6.0,9.9,11.9,22.2
Hydrochloride[4] Form | 10.9, 13.7, 15.0, 18.0, 19.0
Form I 6.7, 10.0, 13.3, 14.0
Hemisulphate[4] Form | 8.1, 10.3, 16.2, 17.1, 24.9
Hemitartrate[4] Form | 55,12.1,17.4

Form Il 5.2,7.2,12.3,21.6

Fumarate[4] Form | 7.6,9.3,14.7,15.7, 24.0
7.4,8.1,10.2,13.1, 14.4, 16.2,

Citrate[5] N/A 17.5, 19.8, 20.6, 22.7, 24.4,
28.5

Base|[3] N/A 5.15 (100% relative intensity)

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a

function of temperature or time. It is used to determine melting points, enthalpies of fusion, and

to detect polymorphic transitions.[6][7] Thermogravimetric Analysis (TGA) measures the

change in mass of a sample as a function of temperature and is useful for identifying solvates

and hydrates.[8]

The table below presents the melting points and other thermal events for different sildenafil

forms. These values are crucial for understanding the thermodynamic stability relationships

between polymorphs.
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Sildenafil Form Thermal Event Temperature (°C)
Sildenafil Citrate[9] Melting Endotherm 189.4
Sildenafil Hemisulphate (Form
DSC Endotherm ~220
(4]
Sildenafil Hemitartrate (Form 1)
DSC Endotherm ~231
[4]
Sildenafil Base[5] Melting Point 189-190

Vibrational Spectroscopy: FTIR and Raman

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques
that provide information about the vibrational modes of molecules.[10][11] Differences in the
crystal packing and molecular conformation of polymorphs can lead to distinct shifts in the

vibrational frequencies, making these techniques valuable for polymorph identification and

characterization.[10][11]

The following table lists some of the characteristic FTIR and Raman peaks for sildenafil. The

presence, absence, or shift of these peaks can be used to differentiate between polymorphs.
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Technique Wavenumber (cm—?) Assignment
FTIR[10][12] ~3300 N-H stretching
~1698 C=0 stretching

1580-1650 N-H bending

~1579 N-H bonds

~1489 C=C bonds in benzene ring

~1359 Asymmetrical S=0O stretch

~1172 Symmetrical S=0 stretch

Raman[11] 1584 Phenyl ring stretching
1530 C=N stretching

1401 CH: deformation

1235 Sulfonyl C-S stretching

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data in
polymorph analysis.

X-Ray Powder Diffraction (XRPD)

Objective: To obtain the diffraction pattern of a sildenafil mesylate sample for polymorph
identification and characterization.

Methodology:

o Sample Preparation: Gently grind the sildenafil mesylate sample to a fine powder using an
agate mortar and pestle to ensure random orientation of the crystallites.

o Sample Mounting: Pack the powdered sample into a sample holder. Ensure a flat, smooth
surface level with the holder's top.
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e Instrument Setup:

o X-ray Source: Cu Ka radiation (A = 1.5406 A).

[¢]

Goniometer Configuration: Bragg-Brentano 6-6.

[¢]

Detector: A position-sensitive detector is recommended for faster data acquisition.

[e]

Scan Range: Typically 5° to 40° in 26.

o

Step Size: 0.02° per step.

[¢]

Scan Speed: 1°/min or appropriate to obtain a good signal-to-noise ratio.
o Data Collection: Run the XRPD scan and collect the diffraction data.

o Data Analysis: Process the raw data to identify the 206 positions and intensities of the
diffraction peaks. Compare the obtained pattern with known patterns of other sildenafil salts
or polymorphs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic
transitions of sildenafil mesylate.

Methodology:

o Sample Preparation: Accurately weigh 2-5 mg of the sildenafil mesylate sample into an
aluminum DSC pan.

o Pan Sealing: Hermetically seal the pan to prevent any loss of sample during heating.
e Instrument Setup:
o Purge Gas: Dry nitrogen at a flow rate of 50 mL/min.

o Heating Rate: A standard heating rate of 10 °C/min is typically used.
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o Temperature Range: From ambient temperature to a temperature above the expected
melting point (e.g., 30 °C to 250 °C).

o Reference: An empty, sealed aluminum pan.

o Data Collection: Place the sample and reference pans in the DSC cell and start the
temperature program.

o Data Analysis: Analyze the resulting thermogram to determine the onset temperature of
melting, the peak maximum, and the enthalpy of fusion (area under the peak).

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of a sildenafil mesylate sample to identify
functional groups and for comparison with other polymorphs.

Methodology:

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the
powdered sildenafil mesylate sample directly onto the ATR crystal.

e Instrument Setup:
o Mode: Attenuated Total Reflectance (ATR).
o Spectral Range: 4000 to 400 cm—1,
o Resolution: 4 cm™1.

o Number of Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise
ratio.

o Data Collection: Collect the background spectrum (with no sample) and then the sample
spectrum.

o Data Analysis: The software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions
and intensities of the absorption bands.
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Raman Spectroscopy

Objective: To obtain the Raman spectrum of a sildenafil mesylate sample for complementary

vibrational information.
Methodology:

o Sample Preparation: Place a small amount of the powdered sample on a microscope slide or

in a suitable sample holder.
e Instrument Setup:
o Excitation Laser: A common choice is a 785 nm laser to minimize fluorescence.

o Laser Power: Use the lowest possible laser power that gives a good signal to avoid

sample degradation.
o Spectral Range: 200 to 1800 cm™1,

o Integration Time: Adjust the integration time and number of accumulations to obtain a

spectrum with a good signal-to-noise ratio.
o Data Collection: Focus the laser on the sample and collect the Raman spectrum.

» Data Analysis: Analyze the positions, intensities, and shapes of the Raman bands.

Workflow and Logical Relationships

The characterization of sildenafil mesylate polymorphs follows a logical workflow to ensure
comprehensive analysis and data interpretation.
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Experimental workflow for sildenafil mesylate polymorph analysis.
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The following diagram illustrates the logical relationship between the key analytical techniques
and their role in polymorph characterization.
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Relationship between polymorph properties and analytical techniques.

Conclusion

The comprehensive characterization of sildenafil mesylate polymorphs is a critical step in the
drug development process. A combination of analytical techniques, including XRPD, DSC,
TGA, FTIR, and Raman spectroscopy, provides a detailed understanding of the solid-state
properties of different crystalline forms. While specific data for sildenafil mesylate is not
readily available in the public domain, the methodologies and comparative data from other
sildenafil salts presented in this guide offer a robust framework for researchers and scientists to
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conduct their own investigations. The systematic application of these techniques will enable the
selection of a stable and bioavailable polymorphic form, ultimately ensuring the quality, safety,
and efficacy of the final drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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